Deoxydihydro-artemisinin

Description

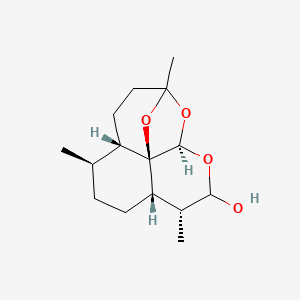

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOBHOUYKYFPD-YONALABKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72807-92-2 | |

| Record name | Dihydrodeoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072807922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRODEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF8A49NO18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Artemisinins and Deoxydihydro Artemisinin

Enzymatic Metabolism of Artemisinins Leading to Deoxydihydroartemisinin in Preclinical Models

The initial metabolic conversion of artemisinin (B1665778) and its derivatives is largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. This process, known as Phase I metabolism, is crucial for the formation of deoxydihydroartemisinin and other related metabolites. Following administration, artemisinin and its derivatives like arteether (B1665780), artemether (B1667619), and artesunate (B1665782) are rapidly metabolized in the bloodstream to dihydroartemisinin (B1670584) (DHA). wikipedia.org Subsequently, DHA is converted in the liver to metabolites such as deoxydihydroartemisinin. wikipedia.org

Cytochrome P450-Mediated Biotransformation (e.g., CYP2B6, CYP3A4, CYP2A6) in Artemisinin Metabolism

CYP2B6: In vitro studies using human liver microsomes have identified CYP2B6 as the primary enzyme responsible for the metabolism of artemisinin itself. pharmgkb.orgnih.govnih.gov Its significant role is highlighted by the fact that inhibitors of CYP2B6 can decrease the rate of artemisinin disappearance by as much as 75%. pharmgkb.orgnih.gov This enzyme, along with others, contributes to the formation of deoxydihydroartemisinin from artemisinin. nih.govnih.gov

CYP3A4: This enzyme is also a key contributor to artemisinin metabolism, though it is considered to have a secondary role to CYP2B6 for the parent compound artemisinin. pharmgkb.orgnih.govnih.gov However, CYP3A4 is the primary enzyme involved in the metabolism of artemisinin derivatives like artemether and arteether into the active metabolite dihydroartemisinin (DHA). pharmgkb.org Artemisinin and its derivatives have also been shown to induce the activity of CYP3A4. pharmgkb.orgresearchgate.net

CYP2A6: The involvement of CYP2A6 in artemisinin metabolism has been demonstrated, particularly for the derivative artesunate, where it is considered a major metabolizing enzyme. pharmgkb.org For artemisinin itself, CYP2A6 is thought to play a minor role compared to CYP2B6 and CYP3A4. pharmgkb.orgnih.govresearchgate.net

Conjugation Pathways: Glucuronidation and Other Phase II Reactions (e.g., UGT1A9, UGT2B7) of Deoxydihydroartemisinin Metabolites

Following Phase I biotransformation, artemisinin metabolites, including dihydroartemisinin (the precursor to deoxydihydroartemisinin), undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. pharmgkb.orgasm.org Glucuronidation is the principal Phase II pathway. wikipedia.orgwashington.edu

The enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A9 and UGT2B7 have been identified as the key enzymes that catalyze the glucuronidation of dihydroartemisinin. pharmgkb.orgnih.govmdpi.comophrp.orgnih.gov This process leads to the formation of dihydroartemisinin glucuronides, which are then eliminated from the body. wikipedia.orgpharmgkb.org While the direct glucuronidation of deoxydihydroartemisinin is not as extensively detailed, the conjugation of its immediate precursor, DHA, is a critical step in the metabolic clearance pathway. asm.orgnih.govmdpi.com

Identification and Characterization of Deoxydihydroartemisinin and its Metabolites in Biological Systems

The identification of deoxydihydroartemisinin and other related metabolites in biological fluids like urine is essential for understanding the complete metabolic fate of artemisinins. nih.gov Advanced analytical techniques are crucial for this process.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant tool for detecting and elucidating the structure of drug metabolites. nih.govijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass data that allows for the determination of molecular formulas for metabolites. ijpras.com In preclinical studies, metabolites are often isolated and then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and MS. nih.govresearchgate.net

Following oral administration of artemisinin in human studies, several inactive deoxy metabolites, including deoxydihydroartemisinin, deoxyartemisinin (B22630), and 9,10-dihydrodeoxyartemisinin, have been successfully identified in urine. pharmgkb.orgnih.gov The characterization process often involves comparing the retention times and mass spectra of potential metabolites in biological samples with those of synthesized reference standards. ijpras.com These analytical strategies allow for a comprehensive profiling of the metabolic pathways. admescope.com

Table of Key Metabolic Enzymes and their Substrates

| Enzyme Family | Specific Enzyme | Key Artemisinin Substrate(s) | Primary Metabolic Action |

|---|---|---|---|

| Cytochrome P450 (Phase I) | CYP2B6 | Artemisinin | Primary metabolism of the parent compound. pharmgkb.orgnih.govnih.gov |

| CYP3A4 | Artemether, Arteether, Artemisinin | Metabolism of derivatives to Dihydroartemisinin; secondary role for artemisinin. pharmgkb.org | |

| CYP2A6 | Artesunate, Artemisinin | Metabolism of artesunate; minor role for artemisinin. pharmgkb.org | |

| UDP-glucuronosyltransferase (Phase II) | UGT1A9 | Dihydroartemisinin | Glucuronidation (conjugation) of the active metabolite. pharmgkb.orgnih.govmdpi.com |

Structure Activity Relationship Sar Studies and the Role of Deoxydihydro Artemisinin

Significance of the Endoperoxide Bridge in Artemisinin (B1665778) Biological Activity as Elucidated by Deoxy Analogues like Deoxydihydro-artemisinin

The defining structural feature of artemisinin and its potent derivatives is the 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge. wikipedia.org This moiety is widely accepted as the pharmacophore, or the active component, responsible for the antimalarial properties of the drug class. nih.govmicrobialcell.commdpi.com The crucial role of this bridge has been unequivocally demonstrated through the study of deoxy analogues, such as deoxydihydroartemisinin.

Deoxydihydroartemisinin is a metabolite of artemisinin where the endoperoxide bridge has been reduced, rendering it biologically inactive. who.intpharmgkb.org Numerous studies have confirmed that derivatives lacking this endoperoxide bridge are devoid of significant antimalarial activity. nih.govnih.gov For instance, while potent artemisinin derivatives like dihydroartemisinin (B1670584) (DHA) exhibit nanomolar efficacy against Plasmodium falciparum, deoxydihydroartemisinin is completely inactive. nih.gov This stark contrast in biological effect underscores that the endoperoxide bridge is indispensable for the molecule's therapeutic action. nih.govnih.gov

The mechanism of action is believed to commence with the reductive activation of the endoperoxide bridge by intraparasitic iron (II), likely in the form of heme released during hemoglobin digestion by the parasite. nih.govoup.com This interaction cleaves the O-O bond, generating a cascade of highly reactive oxygen and subsequent carbon-centered radicals. nih.govoup.com These cytotoxic species are thought to cause widespread damage to parasite macromolecules, including proteins and lipids, ultimately leading to parasite death. nih.govmdpi.com The inability of deoxydihydroartemisinin to generate these radicals due to the absence of the peroxide bond directly explains its lack of activity. nih.gov

The following table presents a comparison of the in vitro activity of artemisinin and its deoxy analogue against the P. falciparum D-6 clone, highlighting the dramatic loss of potency upon removal of the endoperoxide function.

| Compound | Description | IC50 (ng/mL) vs. P. falciparum D-6 |

| Artemisinin | Parent compound with intact endoperoxide bridge | - |

| 2-deoxy Artemisinin | Analogue lacking the endoperoxide bridge | 761.58 biomol.com |

Data sourced from Cayman Chemical product information based on primary research. biomol.com

This evidence firmly establishes that any structural modification that removes or alters the endoperoxide bridge, as exemplified by deoxydihydroartemisinin, abrogates the antimalarial effect, cementing the bridge's status as the key to the pharmacodynamic potential of artemisinins. nih.gov

Conformational Analysis and Stereochemistry of this compound Analogues in Relation to Bioactivity

The three-dimensional structure, or stereochemistry, of artemisinin analogues is a critical determinant of their biological activity. The rigid tetracyclic lactone structure of artemisinin holds the endoperoxide bridge in a specific and strained conformation, which is believed to be essential for its reactivity with heme iron. When the endoperoxide bridge is removed to form deoxydihydroartemisinin, the entire conformation of the molecule is altered.

In the case of deoxydihydroartemisinin, the fundamental change is not just the removal of two oxygen atoms but the relaxation of the strained ring system. This conformational shift, combined with the loss of the reactive peroxide pharmacophore, contributes to its inactivity. Even if the molecule could bind to a hypothetical target, it lacks the chemical machinery to exert a toxic effect on the parasite. Studies on enantiomers (mirror-image molecules) of artemisinin-like compounds have further confirmed the importance of stereochemistry, with antimalarial activity often residing in only one of the enantiomers, demonstrating that a precise three-dimensional arrangement is required for bioactivity. mdpi.com Deoxydihydroartemisinin serves as a baseline scaffold in these analyses, representing a conformationally distinct and inactive template against which active compounds are compared.

Impact of Structural Modifications on this compound Analogues in Preclinical Assays (e.g., C-9 and C-10 substitutions)

Given that deoxydihydroartemisinin is fundamentally inactive as an antimalarial, there is limited research focused on synthesizing and testing its further modifications for this purpose. However, such analogues are crucial tools in broader SAR studies to confirm the boundaries of the pharmacophore. Research efforts have focused more on modifying the active artemisinin scaffold. For instance, extensive modifications at the C-9 and C-10 positions of artemisinin and 10-deoxoartemisinin have been performed to explore the impact on potency. nih.gov

These studies have shown that substitutions at the C-9β position can improve activity, while C-9α substitutions tend to decrease it. nih.gov Furthermore, 10-deoxo derivatives often show better activity than the corresponding lactones. nih.gov The key finding from this line of research, relevant to deoxydihydroartemisinin, is that even with optimal substitutions at positions like C-9, the presence of the endoperoxide bridge remains the single most important factor for activity. nih.gov

Preclinical assays using deoxyartemisinin (B22630) analogues consistently demonstrate their lack of activity, reinforcing the central hypothesis. For example, in a study evaluating compounds for activity against Leishmania donovani, 1-deoxyartemisinin analogues were found to be completely inactive, mirroring their ineffectiveness against malaria and confirming the peroxide's importance across different protozoal targets. nih.gov

The following table summarizes the general activity trends based on structural features, illustrating the hierarchical importance of the endoperoxide bridge.

| Structural Feature | General Impact on Antimalarial/Antiprotozoal Activity |

| Intact Endoperoxide Bridge | Essential for activity nih.govnih.gov |

| Absent Endoperoxide Bridge (Deoxy analogues) | Results in inactivity nih.govnih.govbiomol.com |

| C-9β Substitution (on active scaffold) | Generally improves activity nih.gov |

| C-9α Substitution (on active scaffold) | Generally lowers activity nih.gov |

| 10-deoxo Modification (on active scaffold) | Often improves activity compared to lactone nih.gov |

These findings collectively show that while peripheral modifications can fine-tune the potency of the artemisinin scaffold, no amount of optimization at other positions can compensate for the removal of the endoperoxide bridge, as seen in deoxydihydroartemisinin.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for Artemisinin and this compound Analogues

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools used to predict the biological activity of molecules based on their structural and physicochemical properties. researchgate.net In the study of artemisinins, these methods have been instrumental in building models that can explain the observed SAR and guide the design of new, more potent analogues. nih.govresearchgate.net

Deoxydihydroartemisinin and other inactive deoxy analogues play a critical role in the development and validation of these computational models. A robust QSAR model must be able to distinguish between highly active and completely inactive compounds. By including inactive analogues like deoxydihydroartemisinin in the dataset, researchers can train the models to recognize the structural features that are essential for activity. nih.gov

For example, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been successfully applied to artemisinin analogues. nih.govresearchgate.net These models generate a 3D grid around the molecules and calculate steric and electrostatic fields, correlating them with biological activity. In one study, a CoMFA model built with active C-9 substituted artemisinin analogues yielded a high cross-validated correlation coefficient (r²) of 0.793. nih.gov Notably, when inactive 1-deoxyartemisinin analogues were included in the dataset, the predictive power of the model increased, with the r² value rising to 0.857. nih.gov This demonstrates that the inclusion of inactive compounds like deoxy-analogues provides a stronger basis for the model, allowing it to more accurately identify the positive contribution of the endoperoxide region and the negative or null contribution of the corresponding deoxy structure.

These computational studies consistently highlight the endoperoxide bridge as the key pharmacophoric feature. The models show that this region must have specific electrostatic and steric properties that are lost in deoxydihydroartemisinin. Therefore, QSAR and other computational methods, validated by the empirical data from inactive deoxy analogues, provide a theoretical framework that confirms the indispensable role of the endoperoxide bridge in the bioactivity of the artemisinin class. researchgate.net

Mechanisms of Resistance to Artemisinin Class Compounds: Insights from Deoxydihydro Artemisinin Context

Molecular Basis of Artemisinin (B1665778) Resistance in Plasmodium spp.

The primary molecular driver of artemisinin resistance in P. falciparum is the emergence of mutations in the Kelch13 (PfK13) gene. nih.govmalariaworld.orgwho.int These mutations are considered the main determinant of artemisinin partial resistance. nih.gov Concurrently, the dysregulation of the parasite's phosphatidylinositol-3-kinase (PfPI3K) pathway has been identified as a crucial downstream effector of PfK13 mutations, creating a molecular cascade that confers parasite survival in the presence of artemisinin drugs.

PfK13 Mutations

Mutations in the propeller domain of the PfK13 protein are the most well-established molecular markers of artemisinin resistance. nih.govmalariaworld.orgwho.int While over 200 non-synonymous mutations have been identified in the pfk13 gene globally, only a subset, such as C580Y, R539T, Y493H, and I543T, have been validated to confer clinically relevant resistance. nih.govwho.int The prevalence of specific mutations can vary geographically, with the C580Y mutation being particularly widespread in the Greater Mekong Subregion. malariaworld.org

The wild-type PfK13 protein is believed to function as an adaptor protein within a ubiquitin ligase complex, targeting other proteins for degradation. One of its key substrates is PfPI3K. nih.govmalariaworld.org Mutations in the PfK13 propeller domain are thought to disrupt this interaction, leading to a reduction in the ubiquitination and subsequent degradation of PfPI3K.

| Validated PfK13 Resistance Mutations | Geographic Prevalence (Examples) |

| C580Y | Greater Mekong Subregion malariaworld.org |

| R539T | Cambodia, Thailand malariaworld.org |

| Y493H | Cambodia malariaworld.org |

| I543T | Cambodia malariaworld.org |

| G533S | Western Greater Mekong Subregion nih.gov |

PfPI3K Dysregulation

The consequence of impaired PfK13 function is the stabilization and accumulation of PfPI3K. nih.govmalariaworld.org PfPI3K is an enzyme that phosphorylates phosphatidylinositol to generate phosphatidylinositol-3-phosphate (PI3P), a key signaling lipid involved in vesicular trafficking and autophagy. nih.gov The increased levels of PfPI3K in resistant parasites lead to elevated concentrations of PI3P. nih.govmalariaworld.org This elevation of PI3P is a critical mediator of artemisinin resistance, as it triggers a cascade of cellular responses that help the parasite withstand the drug-induced stress. nih.govbiorxiv.org

The crucial role of the endoperoxide bridge in the activity of artemisinin compounds is highlighted by the inactivity of metabolites like deoxydihydroartemisinin, which lack this structural feature. wikipedia.orgpharmgkb.org Dihydroartemisinin (B1670584) is metabolized in the liver to several compounds, including deoxydihydroartemisinin. wikipedia.orgpharmgkb.org Due to the loss of the endoperoxide bridge, these metabolites are devoid of antimalarial activity. wikipedia.orgpharmgkb.org This underscores that the resistance mechanisms described above are responses to the active forms of the drugs that possess the endoperoxide bridge, which is the ultimate source of the parasiticidal action.

Cellular Processes Implicated in Artemisinin Resistance

The molecular changes initiated by PfK13 mutations and PfPI3K dysregulation manifest in altered cellular processes that collectively contribute to the resistant phenotype. These include modifications in hemoglobin degradation, vesicular biogenesis, and autophagy.

Hemoglobin Degradation

The activation of artemisinin and its derivatives is dependent on the presence of heme, which is derived from the parasite's digestion of host cell hemoglobin in its food vacuole. malariaworld.org Some studies suggest that parasites with PfK13 mutations exhibit reduced rates of hemoglobin endocytosis and degradation. malariaworld.org This would lead to lower intracellular heme concentrations, resulting in less activation of the artemisinin drug and consequently, reduced parasiticidal effect. This mechanism essentially allows the parasite to limit the generation of the toxic-activated form of the drug.

Vesicular Biogenesis and Autophagy

A key consequence of elevated PI3P levels in resistant parasites is an enhancement of vesicular biogenesis, particularly the formation of vesicles from the endoplasmic reticulum. nih.gov These vesicles are involved in various cellular trafficking pathways. Furthermore, PI3P is a critical component in the initiation of autophagy, a cellular recycling process that allows the parasite to degrade and remove damaged proteins and organelles. biorxiv.org

Artemisinin and its active metabolites induce significant proteotoxic stress within the parasite by damaging proteins. The enhanced autophagy in resistant parasites is thought to be a crucial survival mechanism, enabling them to more efficiently clear these damaged components and maintain cellular homeostasis. biorxiv.org This increased capacity for protein quality control and repair helps the parasite to survive the onslaught of the drug.

The interplay between these cellular processes creates a robust defense against artemisinin-induced damage. The reduced activation of the drug via decreased hemoglobin degradation, coupled with an enhanced ability to clear damaged components through increased vesicular trafficking and autophagy, provides a multi-pronged survival strategy for the resistant parasite.

Pharmacological Strategies to Overcome Artemisinin Resistance: Role of Analogues and Preclinical Combination Studies

The rise of artemisinin resistance necessitates the development of new pharmacological strategies to ensure effective malaria treatment. These efforts are focused on the development of novel artemisinin analogues and the implementation of combination therapies designed to overcome or circumvent existing resistance mechanisms.

Role of Analogues

The core pharmacophore of artemisinin, the 1,2,4-trioxane (B1259687) ring, is essential for its antimalarial activity. Research into novel analogues often focuses on modifying the artemisinin scaffold to enhance potency, improve pharmacokinetic properties, and potentially evade resistance mechanisms. However, any modification that leads to the loss or inactivation of the endoperoxide bridge, as seen in the metabolic formation of deoxydihydroartemisinin, results in a loss of antimalarial efficacy. wikipedia.orgpharmgkb.org

The development of new endoperoxide-containing compounds remains a priority. For instance, synthetic ozonides, which also possess a peroxide bond, have been investigated as potential next-generation antimalarials. The goal is to create molecules that are not susceptible to the same resistance pathways that affect current artemisinin derivatives or that have distinct targets within the parasite.

Preclinical Combination Studies

Given that artemisinin resistance is primarily a reduced susceptibility, combination therapy remains a cornerstone of antimalarial treatment. Artemisinin-based combination therapies (ACTs) pair a fast-acting artemisinin derivative with a longer-acting partner drug that has a different mechanism of action. dndi.org This approach aims to clear the initial parasite burden rapidly with the artemisinin component while the partner drug eliminates the remaining parasites, reducing the likelihood of recrudescence and the selection of resistant mutants.

In regions with established artemisinin resistance, there is evidence of emerging resistance to partner drugs as well. nih.gov This has led to preclinical and clinical investigations into triple artemisinin-based combination therapies (TACTs), which combine an artemisinin derivative with two partner drugs with different resistance profiles. The rationale is to present the parasite with a multi-pronged attack that is more difficult to overcome simultaneously.

Preclinical studies are crucial for identifying synergistic or additive interactions between different antimalarial compounds and for evaluating their efficacy against resistant parasite strains. These studies often involve in vitro and in vivo models to assess the activity of new drug combinations and to understand their potential to delay or prevent the emergence of resistance.

The inactive nature of deoxydihydroartemisinin serves as a critical control in these studies, reinforcing that the endoperoxide bridge is the key to the activity of this class of compounds and that resistance mechanisms are specifically targeted against the active forms of the drug.

Preclinical Compound Characterization and Drug Discovery Implications for Deoxydihydro Artemisinin Analogues

In Silico Prediction Platforms for Deoxydihydro-artemisinin Analogue Selection in Drug Discovery

In the initial phases of drug discovery, in silico prediction platforms play a crucial role in the selection of promising deoxydihydroartemisinin analogues. These computational tools offer a rapid and cost-effective means of screening large libraries of compounds to identify those with the highest potential for desired biological activity and acceptable safety profiles. nih.gov

Quantitative structure-activity relationship (QSAR) modeling is a key in silico technique used to correlate the chemical structure of deoxydihydroartemisinin analogues with their biological activities. nih.govmdpi.com By developing mathematical models based on the physicochemical properties of known compounds, QSAR can predict the activity of novel analogues. mdpi.com For instance, 2D and 3D QSAR analyses, including CoMFA, CoMSIA, topomer CoMFA, and HQSAR, have been successfully employed to establish models for the antitumor activities of artemisinin (B1665778) derivatives against non-small-cell lung adenocarcinoma A549 cells. nih.gov These models help in understanding how structural modifications can enhance therapeutic effects. nih.gov

Molecular docking is another powerful computational method that predicts the binding orientation of a ligand (the deoxydihydroartemisinin analogue) to a specific protein target. nih.govmdpi.com This technique is instrumental in understanding the mechanism of action at a molecular level. For example, docking studies can elucidate the interaction between artemisinin derivatives and their putative targets, such as heme in the context of malaria. mdpi.com

Furthermore, machine learning algorithms, such as Random Forest, are increasingly being integrated into these platforms to enhance the predictive accuracy of toxicity and bioactivity. nih.govmdpi.com These algorithms can analyze vast datasets to identify complex patterns that may not be apparent through traditional statistical methods. For example, a machine learning-based cardiotoxicity platform was developed to screen artemisinin derivatives, successfully identifying compounds with a lower risk of cardiac side effects. nih.gov

In addition to predicting efficacy, in silico tools are vital for early safety assessment. tktsweden.comnih.gov Platforms like Derek Nexus™ and Leadscope® are used to predict various toxicity endpoints, including genotoxicity, carcinogenicity, and hepatotoxicity. nih.govtktsweden.com By flagging potentially toxic compounds early in the discovery process, these platforms help to focus resources on the most promising and safest candidates. nih.gov

A typical in silico screening workflow for deoxydihydroartemisinin analogues might involve the following steps:

Library Creation: A virtual library of deoxydihydroartemisinin analogues with diverse structural modifications is generated.

ADME/T Prediction: The compounds are first filtered based on their predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicity profiles. nih.govnih.gov

Virtual Screening: The remaining compounds are then docked against a specific biological target to predict their binding affinity. mdpi.com

QSAR Analysis: QSAR models are used to further refine the selection by predicting the biological activity of the docked compounds. nih.gov

Expert Review: The final list of promising candidates is reviewed by medicinal chemists and toxicologists to make informed decisions for progression to in vitro testing. tktsweden.com

In Vitro Assays for Biological Activity Evaluation of this compound Analogues (e.g., non-human cell lines, parasite cultures)

Following in silico screening, promising deoxydihydroartemisinin analogues are subjected to in vitro assays to experimentally validate their biological activity. These assays are conducted in controlled laboratory settings using non-human cell lines and parasite cultures. mdpi.comnih.gov

Antiparasitic Activity:

The primary application of artemisinin and its derivatives has been in the treatment of malaria. researchgate.net Therefore, a crucial in vitro assay for deoxydihydroartemisinin analogues is the evaluation of their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov This is typically done using parasite cultures, where the ability of the compounds to inhibit parasite growth is measured. nih.gov The 50% inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the analogue required to inhibit parasite proliferation by 50%. nih.gov For example, some C-10 deoxo derivatives of dihydroartemisinin (B1670584) have shown high in vitro antimalarial activity against the chloroquine-resistant K1 strain of P. falciparum. researchgate.net

Beyond malaria, the antiparasitic activity of deoxydihydroartemisinin analogues is also being explored against other protozoan parasites. nih.gov In vitro assays are conducted using cultures of parasites such as Leishmania spp., Trypanosoma spp., and Toxoplasma gondii to assess the potential of these analogues as broad-spectrum antiparasitic agents. nih.govd-nb.info

Anticancer Activity:

Artemisinin and its derivatives have demonstrated significant anticancer properties. researchgate.net Consequently, in vitro evaluation of deoxydihydroartemisinin analogues for their cytotoxic effects against various cancer cell lines is a major area of research. researchgate.netsemanticscholar.org A panel of non-human cancer cell lines, such as the NCI-60 panel, which includes leukemia, non-small-cell lung cancer, and colon cancer cell lines, is often used for initial screening. oncotarget.com

The MTT assay is a common method used to assess cell viability and determine the cytotoxic potential of the analogues. mdpi.com This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. mdpi.com For example, hybrid derivatives of dihydroartemisinin have been evaluated for their antimelanoma activity on primary and metastatic melanoma cell lines. mdpi.comsemanticscholar.org

The following table summarizes some of the in vitro findings for deoxydihydroartemisinin analogues:

| Analogue/Derivative | Assay Type | Cell Line/Parasite | Key Findings | Reference |

| C-10 deoxo derivatives | Antimalarial | Plasmodium falciparum (K1 strain) | Up to ten times more potent than artemisinin. | researchgate.net |

| Dihydroartemisinin hybrids | Anticancer (MTT assay) | WM115 and WM266 melanoma cells | Showed micromolar antimelanoma activity. | mdpi.comsemanticscholar.org |

| Dihydroartemisinin-chalcone derivatives | Anticancer (Apoptosis) | HL-60 leukemia cells | Improved anti-proliferative ability over DHA and induced apoptosis. | oncotarget.com |

| 7β-hydroxydihydroartemisinin | Antimalarial | Plasmodium falciparum (3D7 clone) | Exhibited in vitro antimalarial activity with an IC50 value of 133 nM. | nih.gov |

These in vitro assays provide essential data on the potency and selectivity of deoxydihydroartemisinin analogues, guiding the selection of candidates for further preclinical development in non-human in vivo models.

In Vivo Non-Human Model Studies for this compound Analogue Characterization (e.g., Zebrafish, rodent models)

Following promising in vitro results, deoxydihydroartemisinin analogues are advanced to in vivo studies using non-human models to evaluate their efficacy, and preliminary safety profiles in a whole-organism context. Zebrafish (Danio rerio) and rodent models (mice and rats) are commonly employed for this purpose. researchgate.netnih.gov

Zebrafish Models:

The zebrafish has emerged as a valuable vertebrate model for drug discovery due to its genetic homology to humans, rapid development, and optical transparency, which allows for real-time imaging of biological processes. researchgate.netmdpi.com In the context of artemisinin research, zebrafish models are particularly useful for assessing developmental toxicity and anti-angiogenic properties. researchgate.netnih.gov

Developmental Toxicity: Studies have shown that artemisinin can induce developmental toxicity in zebrafish embryos, primarily through the depletion of embryonic erythroblasts. researchgate.netblackwellpublishing.com This model can be used to screen novel deoxydihydroartemisinin analogues for potential embryotoxicity. researchgate.net

Anti-angiogenesis: The anti-angiogenic potential of artemisinin derivatives can be evaluated in vivo using transgenic zebrafish lines that express fluorescent proteins in their endothelial cells, such as the Tg(fli1:EGFP) line. mdpi.comnih.gov This allows for the direct visualization and quantification of the inhibition of blood vessel formation. nih.gov

Rodent Models:

Rodent models, particularly mice and rats, are crucial for preclinical characterization of deoxydihydroartemisinin analogues due to their physiological similarity to humans. nih.gov These models are used to assess various parameters, including:

Antimalarial Efficacy: Mice infected with rodent Plasmodium species are used to evaluate the in vivo antimalarial activity of new compounds. researchgate.net

Pharmacokinetics: Rodent models are essential for determining the pharmacokinetic properties of deoxydihydroartemisinin analogues, which is critical for understanding their absorption, distribution, metabolism, and excretion. researchgate.net

Hemodynamic Characterization: In the context of diseases like pulmonary arterial hypertension, rodent models are used for detailed hemodynamic assessments, including right heart catheterization to measure pressures and assess right ventricular function. nih.gov

The following table provides examples of how non-human models are utilized in the characterization of artemisinin analogues:

| Model Organism | Study Type | Key Findings | Reference |

| Zebrafish (Danio rerio) | Developmental Toxicity | Artemisinin caused a dose-dependent increase in mortality and malformations in embryos. researchgate.net | researchgate.net |

| Zebrafish (Danio rerio) | Anti-angiogenesis | Certain artemisinin derivatives inhibited the formation of intersegmental vessels (ISVs). nih.gov | nih.gov |

| Mouse | Antimalarial Efficacy | Murine models are important for assessing the in vivo efficacy of antimalarial drug candidates. researchgate.net | researchgate.net |

| Rat | Hemodynamic Characterization | Used to assess right ventricular function and hemodynamics in models of pulmonary arterial hypertension. nih.gov | nih.gov |

Data from these in vivo non-human model studies are critical for making go/no-go decisions for progressing a deoxydihydroartemisinin analogue into more extensive preclinical safety studies and ultimately, clinical trials.

Strategic Development of this compound Analogues as Scaffolds for Novel Therapeutic Agents

The deoxydihydroartemisinin scaffold presents a versatile platform for the strategic development of novel therapeutic agents with applications beyond its traditional use as an antimalarial. researchgate.net Medicinal chemists are actively exploring modifications to this core structure to enhance its efficacy against various diseases, improve its pharmacokinetic profile, and overcome mechanisms of drug resistance. researchgate.netnih.govresearchgate.net

Molecular Hybridization:

One prominent strategy is molecular hybridization, which involves combining the deoxydihydroartemisinin scaffold with other bioactive molecules to create a single hybrid entity. mdpi.comsemanticscholar.org This approach aims to leverage the therapeutic properties of both parent compounds, potentially leading to synergistic effects and multi-target activity. For example, hybrid derivatives of dihydroartemisinin and artesunic acid linked with monoterpenes have been synthesized and evaluated for their antimelanoma activity. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies:

Systematic structure-activity relationship (SAR) studies are fundamental to the strategic development of deoxydihydroartemisinin analogues. clockss.org By synthesizing and testing a series of structurally related compounds, researchers can identify key chemical features that are essential for biological activity. clockss.org This knowledge guides the design of more potent and selective analogues. For instance, SAR studies have revealed that modifications at the C-10 position of the deoxydihydroartemisinin core can significantly impact its antimalarial potency. researchgate.net

Scaffolds for Tissue Engineering:

The unique properties of deoxydihydroartemisinin and its analogues are also being explored in the field of regenerative medicine. nih.govresearchgate.netnih.govmdpi.com These compounds can be incorporated into biocompatible scaffolds designed to promote tissue repair and regeneration. nih.govnih.gov The scaffold serves as a temporary framework that supports cell growth and tissue formation, while the embedded deoxydihydroartemisinin analogue may provide therapeutic benefits, such as anti-inflammatory or anti-proliferative effects, to enhance the healing process. nih.gov

The strategic development of deoxydihydroartemisinin analogues is a dynamic area of research with the potential to yield novel therapies for a wide range of diseases. The versatility of this scaffold, coupled with innovative medicinal chemistry approaches, continues to drive the discovery of new and improved therapeutic agents.

Q & A

Q. How can researchers mitigate ethical concerns in studies involving DHA’s teratogenic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.